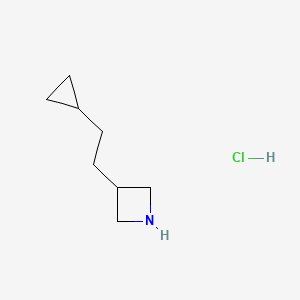
3-(2-Cyclopropylethyl)azetidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines, including “3-(2-Cyclopropylethyl)azetidine hydrochloride”, has been a topic of interest in recent years. A patent describes a novel process for synthesizing azetidine derivatives, which could potentially be applied to the synthesis of "3-(2-Cyclopropylethyl)azetidine hydrochloride" .Molecular Structure Analysis
The molecular structure of “3-(2-Cyclopropylethyl)azetidine hydrochloride” consists of a four-membered azetidine ring with a cyclopropyl group and an ethyl group attached to one of the carbon atoms .Chemical Reactions Analysis
Azetidines, including “3-(2-Cyclopropylethyl)azetidine hydrochloride”, are known for their unique reactivity driven by the considerable ring strain . They are excellent candidates for ring-opening and expansion reactions .Aplicaciones Científicas De Investigación
Azetidines: A Versatile Building Block
Azetidines, including 3-(2-Cyclopropylethyl)azetidine hydrochloride, are recognized for their thermal stability and ease of handling, making them a subject of interest in synthetic chemistry. Their reactivity with electrophiles and nucleophiles allows for the synthesis of a wide range of compounds, including amides, alkenes, amines, and various cyclic products like piperidines, pyrrolidines, and pyrroles. This versatility underscores azetidines' potential in the development of new materials and pharmaceuticals (Singh, D’hooghe, & Kimpe, 2008).
Reactivity and Transformations
The study of azetidines has provided insights into their unique reactivity patterns. For instance, 2-aryl-3,3-dichloroazetidines have been synthesized and shown to undergo interesting transformations, including ring contractions and expansions, leading to the creation of other heterocyclic compounds. Such transformations are crucial for the synthesis of complex molecules with potential biological activity (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Applications in Medicinal Chemistry
Azetidines have shown immense potential in medicinal chemistry, with applications ranging from antibacterial, anticancer, to enzyme inhibitors. The development of β-lactams (azetidin-2-ones) from azetidines illustrates their role as precursors to β-amino acids and various amides, highlighting their significance in drug design and discovery. Ezetimibe, a clinically used cholesterol absorption inhibitor, is an example of a successful drug derived from azetidin-2-ones, underscoring the therapeutic potential of azetidine-based compounds (Singh, D’hooghe, & Kimpe, 2008).
Safety and Hazards
Direcciones Futuras
Azetidines, including “3-(2-Cyclopropylethyl)azetidine hydrochloride”, have been the focus of recent advances in synthesis and reactivity . They are considered important building blocks for the creation of a high degree of structural diversity among compounds within a combinatorial library . Future research directions may include further exploration of the synthesis methods, reactivity, and applications of azetidines .
Mecanismo De Acción
Target of action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of “3-(2-Cyclopropylethyl)azetidine hydrochloride” would depend on its specific structure and functional groups.
Mode of action
The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . This unique reactivity might influence how “3-(2-Cyclopropylethyl)azetidine hydrochloride” interacts with its targets.
Biochemical pathways
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . The specific biochemical pathways affected by “3-(2-Cyclopropylethyl)azetidine hydrochloride” would depend on its specific targets and mode of action.
Propiedades
IUPAC Name |
3-(2-cyclopropylethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7(1)3-4-8-5-9-6-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFDUKNHPGYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopropylethyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



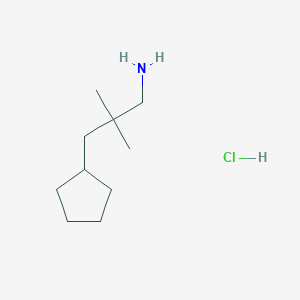

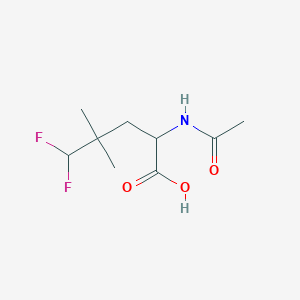
![(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1485223.png)
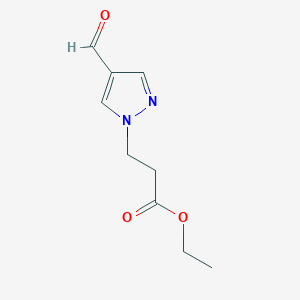
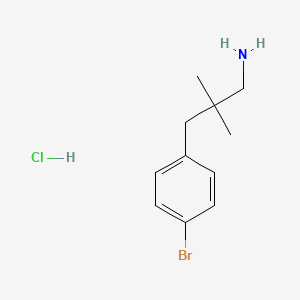
amine hydrochloride](/img/structure/B1485229.png)
amine hydrochloride](/img/structure/B1485232.png)
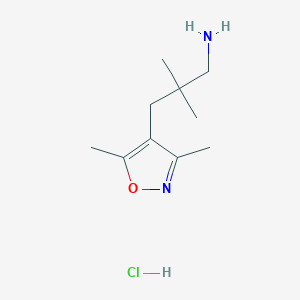
![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1485234.png)
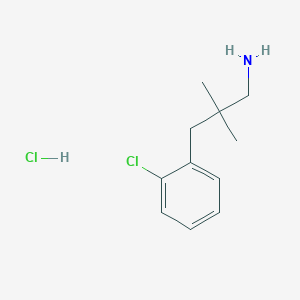
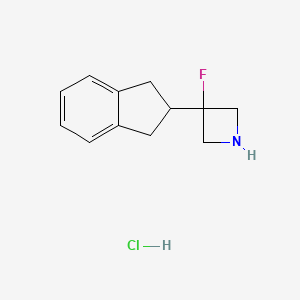
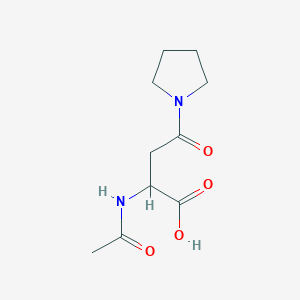
![2-[4-(2-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485241.png)